

Enpp-1-IN-7 Target Protein Binding: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Enpp-1-IN-7*

Cat. No.: *B15143384*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding of **Enpp-1-IN-7** to its target protein, Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1). It is designed to furnish researchers, scientists, and drug development professionals with detailed information on the mechanism of action, relevant signaling pathways, quantitative binding data, and experimental protocols pertinent to the study of ENPP1 inhibitors.

Introduction to ENPP1

Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) is a type II transmembrane glycoprotein that plays a crucial role in various physiological and pathological processes.^{[1][2][3]} It functions as a key regulator of extracellular nucleotide metabolism, primarily by hydrolyzing adenosine triphosphate (ATP) to produce adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi).^{[2][4]} This enzymatic activity is pivotal in processes such as bone mineralization, insulin signaling, and the modulation of the immune system.^{[1][2][5]}

In the context of oncology, ENPP1 has emerged as a significant therapeutic target.^[6] It is the primary enzyme responsible for the extracellular degradation of 2'3'-cyclic guanosine monophosphate-adenosine monophosphate (2'3'-cGAMP), a critical second messenger in the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) signaling pathway.^{[1][2]} By hydrolyzing 2'3'-cGAMP, ENPP1 effectively dampens the anti-tumor immune response mediated by the STING pathway, making ENPP1 inhibitors a promising class of cancer immunotherapeutics.^{[1][7]}

The cGAS-STING Signaling Pathway and the Role of ENPP1

The cGAS-STING pathway is a fundamental component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral infections and cellular damage, including that which occurs in cancer cells.

Figure 1: The cGAS-STING signaling pathway and ENPP1-mediated regulation.

As depicted in Figure 1, the presence of cytosolic dsDNA activates cGAS, which in turn synthesizes 2'3'-cGAMP from ATP and GTP. 2'3'-cGAMP then binds to and activates STING, a protein located on the endoplasmic reticulum. This activation leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which subsequently phosphorylates interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 translocates to the nucleus, where it drives the transcription of type I interferons (IFNs) and other pro-inflammatory cytokines. These cytokines are crucial for initiating a robust anti-tumor immune response.

Cancer cells can export 2'3'-cGAMP into the extracellular space. Extracellular ENPP1 hydrolyzes this 2'3'-cGAMP into AMP and GMP, thereby preventing it from activating the STING pathway in neighboring immune cells and dampening the anti-tumor immune response.^{[1][2]}

Enpp-1-IN-7 and Other ENPP1 Inhibitors: Quantitative Binding Data

Enpp-1-IN-7 is a potent inhibitor of ENPP1.^{[8][9]} While specific public domain quantitative binding data (IC₅₀, K_i) for **Enpp-1-IN-7** is not readily available, it is described as a potent inhibitor in patent literature (WO2021203772A1).^{[8][9]} The following tables summarize the available quantitative data for other representative and potent ENPP1 inhibitors to provide a comparative context.

Table 1: Biochemical Potency of Selected ENPP1 Inhibitors

Compound	IC50 (nM)	Ki (nM)	Assay Conditions	Reference
Enpp-1-IN-12	41	Recombinant human ENPP1	--INVALID-LINK--	
Enpp-1-IN-14	32.38	Recombinant human ENPP1	--INVALID-LINK--	
Enpp-1-IN-15	0.00586	Ectonucleotide Pyrophosphatase/Phosphodiesterase 1	--INVALID-LINK--	
Enpp-1-IN-19	68	cGAMP hydrolysis by ENPP1	[10]	
Enpp-1-IN-20	0.09	Ectonucleotide Pyrophosphatase/Phosphodiesterase 1	--INVALID-LINK--	
LCB33	1	ENPP1 enzyme assay with cGAMP as substrate	[11]	
Myricetin	432.7 (pH 7.4)	Human ENPP1, p-Nph-5'-TMP as substrate	[12]	
Compound 15 (phosphonate)	<2	3 nM ENPP1, 5 μM cGAMP, pH 7.4	[6]	
Compound 32 (phosphonate)	<2	3 nM ENPP1, 5 μM cGAMP, pH 7.4	[6]	

Table 2: Cellular Activity of Selected ENPP1 Inhibitors

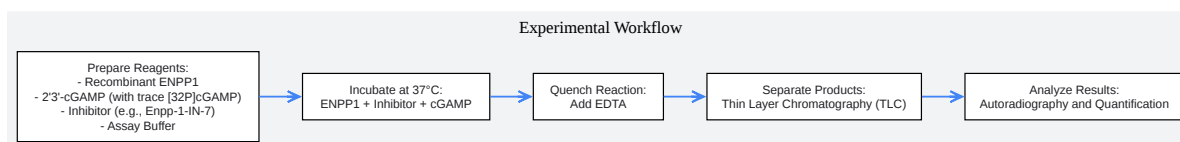
Compound	Cellular IC50 (nM)	Cell Line	Assay	Reference
Enpp-1-IN-20	8.8	Cell-based assay	--INVALID-LINK--	
LCB33	-	THP-1 dual reporter	IFN- β release	[11]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of ENPP1 inhibition. Below are protocols for key experiments used to characterize ENPP1 inhibitors.

Biochemical ENPP1 Inhibition Assay (cGAMP Hydrolysis)

This assay measures the ability of a compound to inhibit the hydrolysis of 2'3'-cGAMP by recombinant ENPP1.



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Figure 2: Workflow for the cGAMP hydrolysis assay.

Materials:

- Recombinant human or mouse ENPP1
- 2'3'-cGAMP

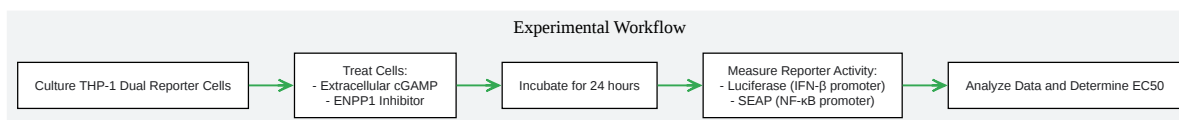
- [^{32}P]-labeled 2'3'-cGAMP (for radiolabeling)
- Test inhibitor (e.g., **Enpp-1-IN-7**)
- Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 μM ZnCl_2 , 500 μM CaCl_2
- EDTA solution (for quenching)
- Thin Layer Chromatography (TLC) plates
- Phosphorimager system

Procedure:

- Prepare a reaction mixture containing assay buffer, 3 nM recombinant ENPP1, and varying concentrations of the test inhibitor.
- Pre-incubate the mixture for 15 minutes at room temperature.
- Initiate the reaction by adding 5 μM 2'3'-cGAMP (spiked with a trace amount of [^{32}P]-labeled 2'3'-cGAMP).
- Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
- Stop the reaction by adding a final concentration of 50 mM EDTA.
- Spot the reaction mixture onto a TLC plate.
- Develop the TLC plate using an appropriate solvent system to separate the unhydrolyzed 2'3'-cGAMP from the hydrolyzed products (AMP and GMP).
- Dry the TLC plate and expose it to a phosphor screen.
- Visualize the results using a phosphorimager and quantify the band intensities to determine the percentage of cGAMP hydrolysis.
- Calculate IC_{50} or K_i values by fitting the data to a dose-response curve.

Cellular ENPP1 Activity Assay (THP-1 Dual Reporter)

This cell-based assay measures the ability of an ENPP1 inhibitor to enhance STING-mediated signaling in response to extracellular cGAMP.



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Figure 3: Workflow for the THP-1 dual reporter assay.

Materials:

- THP-1 Dual™ reporter cells (engineered to express Lucia luciferase under the control of an ISG54 promoter responsive to IRF3, and an embryonic alkaline phosphatase (SEAP) reporter driven by an NF-κB-inducible promoter)
- Cell culture medium (e.g., RPMI 1640)
- Fetal Bovine Serum (FBS)
- 2'3'-cGAMP
- Test inhibitor (e.g., **Enpp-1-IN-7**)
- Luciferase detection reagent
- SEAP detection reagent (e.g., QUANTI-Blue™)
- 96-well plates

Procedure:

- Seed THP-1 Dual™ reporter cells in a 96-well plate at an appropriate density.
- The following day, treat the cells with a fixed concentration of extracellular 2'3'-cGAMP in the presence of varying concentrations of the test inhibitor.
- Include appropriate controls (e.g., cells with cGAMP only, cells with inhibitor only, untreated cells).
- Incubate the plate at 37°C in a CO₂ incubator for 24 hours.
- Measure the activity of the Lucia luciferase in the cell supernatant to determine the level of IFN-β induction.
- Measure the SEAP activity in the cell supernatant to assess NF-κB activation.
- Plot the reporter activity against the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.

Conclusion

Enpp-1-IN-7 and other potent ENPP1 inhibitors represent a promising therapeutic strategy for enhancing anti-tumor immunity by modulating the cGAS-STING pathway. This guide provides a foundational understanding of the target, its role in a key signaling pathway, comparative quantitative data for potent inhibitors, and detailed experimental protocols for their characterization. The provided methodologies and data will be valuable for researchers and drug development professionals working to advance novel cancer immunotherapies targeting ENPP1. Further investigation into the specific binding kinetics and in vivo efficacy of **Enpp-1-IN-7** is warranted to fully elucidate its therapeutic potential.

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